molecular formula C17H10BrNO3 B14234365 Methanone, (5-bromo-1,3-benzodioxol-4-yl)-5-isoquinolinyl- CAS No. 400786-36-9

Methanone, (5-bromo-1,3-benzodioxol-4-yl)-5-isoquinolinyl-

Cat. No.: B14234365
CAS No.: 400786-36-9
M. Wt: 356.2 g/mol
InChI Key: WVSQGNPEHNPAKO-UHFFFAOYSA-N
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Description

Methanone, (5-bromo-1,3-benzodioxol-4-yl)-5-isoquinolinyl- is a complex organic compound that features a methanone group attached to a 5-bromo-1,3-benzodioxol-4-yl ring and a 5-isoquinolinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (5-bromo-1,3-benzodioxol-4-yl)-5-isoquinolinyl- typically involves multiple steps. One common method starts with the bromination of 1,3-benzodioxole to form 5-bromo-1,3-benzodioxole. This intermediate is then subjected to a Friedel-Crafts acylation reaction with isoquinoline to yield the final product. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride and an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methanone, (5-bromo-1,3-benzodioxol-4-yl)-5-isoquinolinyl- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanone, (5-bromo-1,3-benzodioxol-4-yl)-5-isoquinolinyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, (5-bromo-1,3-benzodioxol-4-yl)-5-isoquinolinyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methanone, (5-chloro-1,3-benzodioxol-4-yl)-5-isoquinolinyl-
  • Methanone, (5-fluoro-1,3-benzodioxol-4-yl)-5-isoquinolinyl-
  • Methanone, (5-iodo-1,3-benzodioxol-4-yl)-5-isoquinolinyl-

Uniqueness

Methanone, (5-bromo-1,3-benzodioxol-4-yl)-5-isoquinolinyl- is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further functionalization, making this compound a versatile intermediate in synthetic chemistry .

Properties

CAS No.

400786-36-9

Molecular Formula

C17H10BrNO3

Molecular Weight

356.2 g/mol

IUPAC Name

(5-bromo-1,3-benzodioxol-4-yl)-isoquinolin-5-ylmethanone

InChI

InChI=1S/C17H10BrNO3/c18-13-4-5-14-17(22-9-21-14)15(13)16(20)12-3-1-2-10-8-19-7-6-11(10)12/h1-8H,9H2

InChI Key

WVSQGNPEHNPAKO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)Br)C(=O)C3=CC=CC4=C3C=CN=C4

Origin of Product

United States

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